molecular formula C11H13NS B1297446 2-Isopropyl-6-methylphenyl isothiocyanate CAS No. 306935-86-4

2-Isopropyl-6-methylphenyl isothiocyanate

Cat. No.: B1297446
CAS No.: 306935-86-4
M. Wt: 191.29 g/mol
InChI Key: RDFPHTAQERHCES-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methylphenyl isothiocyanate is an organic compound with the molecular formula C11H13NS. It is a member of the isothiocyanate family, which is known for its diverse applications in organic synthesis and biological research. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring substituted with isopropyl and methyl groups.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-6-methylphenyl isothiocyanate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the reaction of amines with phenyl isothiocyanate under mild conditions and in the presence of a solvent like dimethylbenzene. This method is advantageous due to its low toxicity, cost-effectiveness, and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-methylphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-6-methylphenyl isothiocyanate is unique due to its specific substitution pattern, which influences its reactivity and steric properties. The presence of both isopropyl and methyl groups on the phenyl ring makes it distinct from other isothiocyanates .

Biological Activity

2-Isopropyl-6-methylphenyl isothiocyanate (IMPI) is an organic compound belonging to the isothiocyanate family, characterized by the molecular formula C11H13NSC_{11}H_{13}NS. This compound is notable for its diverse biological activities, particularly in cancer research, and its applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The structure of IMPI includes an isothiocyanate functional group (-N=C=S) attached to a phenyl ring that has both isopropyl and methyl substituents. This unique substitution pattern influences its reactivity and biological activity.

Isothiocyanates like IMPI are known to act as chemoselective electrophiles , interacting with various biological targets. They can modulate enzyme activity and influence gene expression through interactions with transcription factors. The specific mechanisms include:

  • Inhibition of Enzymes : IMPI may inhibit certain enzymes involved in cancer progression.
  • Antioxidant Activity : It exhibits potential antioxidant properties, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : IMPI has been shown to reduce inflammation, which is a contributing factor in many chronic diseases.

Pharmacological Properties

The pharmacokinetics of IMPI, including its absorption, distribution, metabolism, and excretion (ADME), are not fully characterized. However, general properties of isothiocyanates indicate that they are typically absorbed in the gastrointestinal tract and metabolized in the liver.

Anticancer Activity

IMPI has garnered attention for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various pathways:

  • Cell Cycle Arrest : IMPI may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that IMPI can trigger programmed cell death in certain cancer cell lines.

Case Studies

  • Breast Cancer Research : In vitro studies demonstrated that IMPI significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation and mitochondrial dysfunction .
  • Colorectal Cancer : Another study highlighted the compound's ability to suppress tumor growth in colorectal cancer models, suggesting its potential as a therapeutic agent .

Antimicrobial Properties

IMPI has also been investigated for its antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial agents.

Comparison with Related Compounds

To understand the unique properties of IMPI, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Isopropyl-6-methylphenyl ITCIsopropyl and methyl substituentsAnticancer, anti-inflammatory
Phenyl IsothiocyanateNo additional substituentsLess reactive, lower biological activity
2,6-Dimethylphenyl IsothiocyanateLacks isopropyl groupSimilar anticancer properties

Properties

IUPAC Name

2-isothiocyanato-1-methyl-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFPHTAQERHCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343251
Record name 2-Isopropyl-6-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-86-4
Record name 2-Isopropyl-6-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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